2,6-Dimethylbenzenesulfonamide

Description

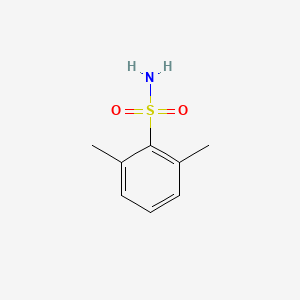

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBMBNNVUIWRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554214 | |

| Record name | 2,6-Dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24010-56-8 | |

| Record name | 2,6-Dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving 2,6 Dimethylbenzenesulfonamide Scaffolds

Condensation Reactions of 2,6-Dimethylbenzenesulfonamide Derivatives

Condensation reactions involving this compound derivatives serve as a powerful tool for constructing intricate molecular frameworks, including polyheterocyclic caged systems and triazinane derivatives. These reactions are typically catalyzed by acids and are highly influenced by reaction conditions.

Acid-Catalyzed Condensation with Aldehydes

The acid-catalyzed condensation of this compound derivatives with aldehydes, such as glyoxal (B1671930) and formaldehyde (B43269), is a key method for synthesizing complex heterocyclic structures. The nature of the aldehyde and the reaction conditions dictate the final product.

The synthesis of substituted aza- and oxaazaisowurtzitanes through direct condensation presents a significant chemical challenge due to the limited selection of suitable starting ammonia (B1221849) derivatives. nih.gov A critical step in developing viable synthetic routes is a thorough investigation of their formation process. nih.gov Research into the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal has been explored as a potential pathway to synthesize aza- and oxaazaisowurtzitane derivatives. nih.govmdpi.com This reaction is complex, with studies revealing processes that can hinder the desired condensation. mdpi.comsciprofiles.com

One significant observation is the irreversible rearrangement of the condensation intermediate, which is accompanied by a 1,2-hydride shift and the formation of symmetric disulfanes and sulfanes. nih.govgrafiati.com It has been demonstrated for the first time that aldehydes can act as reducing agents in the generation of disulfanes from aromatic sulfonamides. nih.govsciprofiles.com The increased basicity of the amido group in the sulfonamide molecule has been found to facilitate the incorporation of aza groups into the oxaazaisowurtzitane cage. mdpi.com However, the direct synthesis of these caged compounds from certain carboxamides has been found to be of little utility. researchgate.net

The table below summarizes a key reaction in the pursuit of aza- and oxaazaisowurtzitane derivatives.

| Reactants | Catalyst/Solvent | Key Findings |

| 4-tert-butyl-2,6-dimethylbenzenesulfonamide and glyoxal | Aqueous H₂SO₄, aqueous acetonitrile (B52724), acetone | Explored for the synthesis of aza- and oxaazaisowurtzitane derivatives. nih.govmdpi.com Hindering processes, including irreversible rearrangement of the intermediate, were observed. nih.govsciprofiles.com |

The condensation reaction of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with formaldehyde leads to the formation of 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane. nih.govresearchgate.net This reaction provides a direct route to triazinane-based structures, which are of interest in various fields of chemistry. The formation of the 1,3,5-triazinane (B94176) ring is a result of the cyclocondensation of the sulfonamide with formaldehyde. researchgate.net

The synthesis of various 1,3,5-triazine (B166579) derivatives is a subject of ongoing research, with methods including one-step reactions of 2-cyanoguanidine with substituted benzonitriles and sequential nucleophilic substitutions on 2,4,6-trichloro-1,3,5-triazine. mdpi.com

The following table details the synthesis of a specific triazinane derivative.

| Reactants | Product | Yield |

| 4-tert-butyl-2,6-dimethylbenzenesulfonamide and formaldehyde | 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane | 50.5% mdpi.com |

The outcome of the acid-catalyzed condensation of this compound derivatives is highly dependent on the reaction conditions, particularly the choice of solvent and the concentration of the acid catalyst.

Solvent Effects: The solvent can play a crucial role in the reaction pathway. In the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal, different outcomes are observed in various solvents:

Aqueous H₂SO₄: An irreversible rearrangement of the initial condensation product occurs. mdpi.com

Aqueous Acetonitrile in H₂SO₄: The acetonitrile can undergo hydrolysis to acetamide (B32628), which then reacts with the diol intermediate. mdpi.com

Acetone: Acetone can participate in the reaction under acidic conditions. mdpi.com

Previous studies on the condensation of benzyl (B1604629) carbamate (B1207046) with glyoxal found that dimethyl sulfoxide (B87167) (DMSO) has a strong deactivating effect, while acetonitrile (CH₃CN) exhibits a strong activating ability. researchgate.net

Acid Concentration: The concentration of the acid catalyst significantly impacts the product distribution. In the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal, the reaction proceeds actively when the H₂SO₄ content is between 30% and 63%, leading to a multitude of products. mdpi.com At a 63% H₂SO₄ concentration, a major product was identified resulting from the condensation of the diol intermediate with acetamide (formed from the hydrolysis of acetonitrile). mdpi.com

The table below summarizes the influence of different solvents on the condensation reaction.

| Solvent System | Observed Effect |

| Aqueous H₂SO₄ | Promotes irreversible rearrangement of the diol intermediate. mdpi.com |

| Aqueous Acetonitrile / H₂SO₄ | Leads to the formation of N,N'-(1,2-bis((4-(tert-butyl)-2,6-dimethylphenyl)-sulfonamido)ethane-1,2-diyl)diacetamide via acetonitrile hydrolysis. mdpi.com |

| Acetone / H₂SO₄ | Acetone can react with the sulfonamide. mdpi.com |

Condensation with Related Reactants for Novel Derivative Synthesis

The versatility of this compound derivatives extends to condensation reactions with a variety of other reactants, leading to the synthesis of novel chemical entities. For instance, the reaction of 4-amino-2,6-dimethylbenzenesulfonamide with 1-phenyl-5-oxopyrrolidine-3-carboxylic acid at high temperatures yields a mixture of N-(3,5-dimethyl-4-sulfamoylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide and a derivative lacking the aminosulfonyl group. ktu.edu

Furthermore, the exploration of condensation reactions with dicarbonyl compounds can lead to the formation of pyrrole (B145914) and pyrazole (B372694) ring derivatives. ktu.edu The reaction with phenylisothiocyanate can produce thiosemicarbazones, which can be cyclized to triazole derivatives in an alkaline medium. ktu.edu These examples highlight the potential for creating a diverse range of heterocyclic compounds from this compound scaffolds.

Functionalization and Derivatization Strategies

Beyond condensation reactions, various strategies exist for the functionalization and derivatization of the this compound scaffold, expanding its synthetic utility.

One notable approach is the metal-free C(sp³)–H functionalization of sulfonamides. semanticscholar.org This can be achieved through a [2+2] cyclization/ring-cleavage reorganization process, offering a novel platform for creating new chemical bonds. semanticscholar.org For example, the cross-coupling of N-fluoro sulfonamides with arylimines, promoted by an organic base like DABCO, can produce α,β-unsaturated imines in good yields. semanticscholar.org

Another strategy involves the synthesis of novel pyridine, thiophene, thiazole, and chromene derivatives bearing a N,N-dimethylbenzenesulfonamide moiety. tandfonline.com These are typically achieved through a series of heterocyclization reactions starting from a key hydrazide hydrazone intermediate. tandfonline.com

The table below outlines a functionalization strategy for sulfonamides.

| Reaction Type | Reagents | Product Type |

| Metal-free C(sp³)–H functionalization | N-fluoro sulfonamides, arylimines, DABCO | α,β-unsaturated imines semanticscholar.org |

Friedel–Crafts Reactions Involving Sulfonamide Reactants

The Friedel–Crafts reaction, a fundamental tool in organic synthesis for the formation of carbon-carbon bonds, has been found to occur between sulfonamides and aromatic compounds. mdpi.comsciprofiles.comresearchgate.netgrafiati.com Specifically, research has demonstrated for the first time that a Brønsted acid-catalyzed Friedel–Crafts reaction can take place utilizing aromatic sulfonamides and arenes that are activated towards electrophilic attack. mdpi.comsciprofiles.com This discovery presents a novel synthetic strategy for producing symmetric and asymmetric aromatic sulfones. mdpi.comsciprofiles.comresearchgate.net

In a notable example, the reaction of 4-tert-butyl-2,6-dimethylbenzenesulfonamide in the presence of an acid catalyst and an aromatic compound leads to the formation of sulfones. mdpi.com The proposed mechanism involves the generation of a sulfonium (B1226848) cation, which then acts as the electrophile in the Friedel-Crafts reaction. mdpi.com For instance, the (4-tert-butyl-2,6-dimethylphenyl)sulfonium cation can attack another activated aromatic ring, leading to the formation of a bis(4-(tert-butyl)-2,6-dimethylphenyl)sulfane. mdpi.com This process is catalyzed by a Brønsted acid, such as sulfuric acid, which acts as a Lewis acid in this context. mdpi.com

The use of sulfonamides as reactants in Friedel–Crafts reactions offers a potential alternative to traditional methods for synthesizing sulfones, which often involve sulfonyl chlorides. researchgate.net This new approach could significantly shorten the number of steps required to produce these valuable organic compounds. mdpi.com

Formation of Aromatic Disulfanes and Sulfanes

Investigations into the condensation reactions of 4-tert-butyl-2,6-dimethylbenzenesulfonamide have revealed the formation of symmetric aromatic disulfanes and sulfanes as significant byproducts. mdpi.comsciprofiles.comresearchgate.netgrafiati.com The formation of 1,2-bis(4-(tert-butyl)-2,6-dimethylphenyl)disulfane has been observed and is believed to originate from the corresponding thiol, 4-tert-butyl-2,6-dimethylbenzenethiol, in the presence of atmospheric oxygen. mdpi.com

A key finding is that aldehydes can act as a reducing agent in the generation of disulfanes from aromatic sulfonamides. mdpi.comsciprofiles.comgrafiati.com In one study, glyoxal was shown to reduce 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid, a hydrolysis product of the starting sulfonamide, to the corresponding thiol. mdpi.com This thiol is then readily oxidized by air to the disulfane (B1208498). mdpi.com

The formation of bis(4-(tert-butyl)-2,6-dimethylphenyl)sulfane is presumed to occur through a Brønsted acid-catalyzed Friedel–Crafts reaction. mdpi.com The proposed mechanism involves the generation of a (4-tert-butyl-2,6-dimethylphenyl)sulfonium cation which then attacks an activated aromatic ring. mdpi.com These findings highlight the complex reactivity of the this compound scaffold under acidic conditions, leading to the formation of various sulfur-containing aromatic compounds.

Hydrolytic Pathways and Resultant Byproduct Formation

Under acidic conditions, such as in the presence of aqueous sulfuric acid, 4-tert-butyl-2,6-dimethylbenzenesulfonamide can undergo hydrolysis. mdpi.comnih.gov This hydrolytic pathway leads to the formation of 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid. nih.gov This sulfonic acid is highly soluble in water. mdpi.comnih.gov

In addition to hydrolysis of the sulfonamide itself, other components in the reaction mixture can also undergo hydrolysis. For example, in a reaction conducted in aqueous acetonitrile with sulfuric acid, the acetonitrile was observed to hydrolyze to acetamide. mdpi.com This acetamide then reacted with another intermediate to form N,N'-(1,2-bis((4-(tert-butyl)-2,6-dimethylphenyl)-sulfonamido)ethane-1,2-diyl)diacetamide. mdpi.com

Design of Novel Heterocyclic Ring Systems Bearing this compound Moieties

The this compound moiety has been incorporated into various novel heterocyclic ring systems. These efforts are often driven by the search for new compounds with potential biological activities. Sulfonamide-containing heterocycles are of significant interest in medicinal chemistry.

One approach involves the condensation of a substituted benzenesulfonamide (B165840) with other reagents to form complex heterocyclic structures. For example, the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with formaldehyde has been shown to produce 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane. mdpi.comsciprofiles.com

Furthermore, the this compound scaffold has been utilized in the synthesis of aza- and oxaazaisowurtzitane derivatives. mdpi.comresearchgate.net The acid-catalyzed condensation of sulfonamides with glyoxal is a key reaction in the formation of these caged polyheterocyclic systems. researchgate.netresearchgate.net The basicity of the amido group in the sulfonamide molecule has been found to influence the incorporation of aza groups into the oxaazaisowurtzitane framework. researchgate.net

The development of these novel heterocyclic systems demonstrates the versatility of the this compound scaffold as a building block in synthetic organic chemistry.

Development of Advanced Synthetic Protocols

Exploration of Alternative Synthetic Routes for Complex Architectures

The quest for more efficient and versatile methods for constructing complex molecules has led to the exploration of alternative synthetic routes involving the this compound scaffold. A significant development is the discovery of a new synthetic strategy for symmetric and asymmetric aromatic sulfones via a Brønsted acid-catalyzed Friedel–Crafts reaction, starting from aromatic sulfonamides and activated arenes. mdpi.comsciprofiles.comresearchgate.netgrafiati.comresearchgate.net This approach offers a potentially more direct route to these compounds compared to traditional methods. mdpi.com

Research into the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal has revealed several competing reaction pathways, including rearrangements and the formation of disulfanes and sulfanes. mdpi.comsciprofiles.comresearchgate.netgrafiati.com A detailed understanding of these processes is essential for developing alternative synthetic routes to complex structures like substituted aza- and oxaazaisowurtzitanes. mdpi.comsciprofiles.com The synthesis of these caged compounds is challenging, and the selection of suitable starting ammonia derivatives is limited. mdpi.comsciprofiles.com

Furthermore, the this compound moiety has been incorporated into various heterocyclic systems, expanding the range of accessible complex architectures. For instance, the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with formaldehyde yields a 1,3,5-triazinane derivative. mdpi.comsciprofiles.com The versatility of the sulfonamide group allows for its use in the construction of diverse molecular frameworks.

Reduction of Synthetic Stages in Organic Compound Preparation

The discovery that aromatic sulfonamides can directly participate in Brønsted acid-catalyzed Friedel–Crafts reactions to form sulfones represents a significant simplification over traditional multi-step procedures. mdpi.comsciprofiles.comresearchgate.netgrafiati.com This new strategy has the potential to considerably shorten the synthesis of these important organic compounds. mdpi.com By starting with readily available sulfonamides and arenes, this method offers a more streamlined approach to sulfone synthesis. mdpi.comsciprofiles.com

The insights gained from studying the complex condensation reactions of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with aldehydes like glyoxal are also crucial for designing more concise synthetic routes. mdpi.comsciprofiles.comresearchgate.netgrafiati.com By understanding and controlling the various competing reaction pathways, it may be possible to favor the formation of desired complex products in fewer steps. This knowledge is particularly relevant to the synthesis of challenging targets such as substituted aza- and oxaazaisowurtzitanes. mdpi.comsciprofiles.com

Mechanistic Investigations of Reactions Involving 2,6 Dimethylbenzenesulfonamide Derivatives

Examination of Intramolecular Transpositions and Rearrangements

The study of intramolecular rearrangements is crucial for understanding reaction outcomes and controlling product formation. In the context of 2,6-dimethylbenzenesulfonamide derivatives, specific transpositions have been identified that dictate the final molecular architecture.

A 1,2-hydride shift is a type of organic rearrangement where a hydrogen atom moves from one atom to an adjacent atom. wikipedia.org This process is often driven by the formation of a more stable carbocation intermediate. byjus.comlibretexts.org In reactions involving derivatives of this compound, the 1,2-hydride shift has been identified as a key mechanistic step.

During the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal (B1671930), a significant rearrangement occurs that is accompanied by a 1,2-hydride shift. mdpi.comsciprofiles.comresearchgate.netgrafiati.com The reaction initially forms a proposed intermediate, 1,2-bis((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)-1,2-ethanediol. mdpi.comnih.gov This diol is unstable under the reaction conditions and undergoes an immediate transposition. nih.gov The 1,2-hydride shift within this intermediate molecule leads to the formation of a more stable product, 2-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)-N-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)acetamide. mdpi.comnih.gov The driving force for this shift is the rearrangement of the molecular structure to a lower energy state. byjus.com

The condensation reaction between 4-tert-butyl-2,6-dimethylbenzenesulfonamide and glyoxal in the presence of an acid catalyst, such as aqueous sulfuric acid, is hindered by an irreversible rearrangement of the initial condensation product. mdpi.comsciprofiles.comnih.gov This process was discovered during detailed studies aimed at developing synthetic routes to aza- and oxaazaisowurtzitanes. researchgate.netnih.gov

The primary condensation intermediate, a 1,2-diol derivative, is highly unstable and undergoes an immediate and irreversible transposition. mdpi.comnih.gov This rearrangement, which incorporates the previously mentioned 1,2-hydride shift, fundamentally alters the course of the reaction, preventing the formation of the desired caged compounds and instead yielding sulfanes, disulfanes, and a rearranged acetamide (B32628) derivative. mdpi.comsciprofiles.comgrafiati.com The irreversibility of this rearrangement highlights a significant challenge in controlling the condensation pathway for these specific sulfonamides. mdpi.com

Table 1: Key Products Identified in the Condensation Reaction of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal This table summarizes the major products formed during the acid-catalyzed reaction, including the product of the irreversible rearrangement.

| Compound Name | Role/Formation Pathway |

| 2-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)-N-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)acetamide | Formed via an irreversible rearrangement of the initial condensation intermediate, involving a 1,2-hydride shift. mdpi.comnih.gov |

| 1,2-Bis(4-(tert-butyl)-2,6-dimethylphenyl)disulfane | Generated from the reduction of an intermediate sulfonic acid by glyoxal to form a thiol, which is then oxidized by air. mdpi.com |

| Bis(4-(tert-butyl)-2,6-dimethylphenyl)sulfane | Believed to be formed through a Brønsted acid-catalyzed Friedel–Crafts reaction between the sulfonamide and a desulfated aromatic compound (1-(tert-butyl)-3,5-dimethylbenzene). mdpi.com |

Role of Reagents and Catalysts in Reaction Pathways

The choice of reagents and catalysts profoundly influences reaction mechanisms, directing the transformation of reactants toward specific products. In the chemistry of this compound derivatives, aldehydes and Brønsted acids have been shown to play multifaceted roles.

A novel and significant finding is the role of aldehydes as reducing agents in reactions involving aromatic sulfonamides, leading to the formation of disulfanes. mdpi.comsciprofiles.comgrafiati.com Typically, aldehydes are known for being easily oxidized, which conversely makes them effective reducing agents. libretexts.org

In the reaction of 4-tert-butyl-2,6-dimethylbenzenesulfonamide, the starting sulfonamide partially hydrolyzes in sulfuric acid to 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid. mdpi.comnih.gov It was demonstrated for the first time that glyoxal can then act as a reducing agent, reducing this sulfonic acid to 4-tert-butyl-2,6-dimethylbenzenethiol. mdpi.com This thiol intermediate is subsequently oxidized in the presence of atmospheric oxygen to yield 1,2-bis(4-(tert-butyl)-2,6-dimethylphenyl)disulfane. mdpi.com Experiments confirmed that the disulfane (B1208498) was not formed in the absence of glyoxal. mdpi.com Further evidence showed that replacing glyoxal with formaldehyde (B43269) also resulted in the formation of a small amount of sulfane, supporting the general role of aldehydes as reducing agents in this system. mdpi.com

Brønsted acids, such as sulfuric acid, are crucial catalysts in the synthesis of sulfones from aromatic sulfonamides. mdpi.comresearchgate.net They facilitate reactions like the Friedel–Crafts reaction, which is a cornerstone of aryl sulfone synthesis. scispace.com Research has proposed a new synthetic strategy for symmetric and asymmetric aromatic sulfones that leverages Brønsted acid-catalyzed pathways starting from aromatic sulfonamides. mdpi.comsciprofiles.comgrafiati.com

In the reaction system involving 4-tert-butyl-2,6-dimethylbenzenesulfonamide, the Brønsted acid (H₂SO₄) not only catalyzes the initial condensation but also promotes side reactions. mdpi.com One such reaction is the formation of bis(4-(tert-butyl)-2,6-dimethylphenyl)sulfane. mdpi.com This is believed to occur via a Brønsted acid-catalyzed Friedel–Crafts reaction where a sulfonium (B1226848) cation electrophilically attacks an activated arene, such as the 1-(tert-butyl)-3,5-dimethylbenzene formed from the desulfation of the sulfonic acid intermediate. mdpi.comresearchgate.net This pathway presents an efficient method for sulfone synthesis, potentially reducing the number of steps required compared to traditional methods. mdpi.com The efficacy of such catalysis is often linked to the presence of Brønsted acidic sites on the catalyst. scispace.com

Table 2: Mechanistic Roles of Key Reagents This table outlines the dual and specific functions of the primary reagents involved in the mechanistic pathways discussed.

| Reagent/Catalyst | Function(s) |

| Glyoxal | 1. Condensation partner with the sulfonamide. mdpi.com2. Reducing agent for the intermediate sulfonic acid, leading to disulfane formation. mdpi.comgrafiati.com |

| Sulfuric Acid | 1. Brønsted acid catalyst for the initial condensation reaction. mdpi.com2. Catalyst for the Friedel-Crafts reaction leading to sulfone synthesis. mdpi.comsciprofiles.comresearchgate.net |

| Formaldehyde | Acts as a reducing agent, similar to glyoxal, though observed to be less effective in the specific reaction studied. mdpi.com |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for mapping the chemical environment of protons and carbon atoms within a molecule, providing unambiguous structural confirmation.

While specific, experimentally verified ¹H NMR data for 2,6-Dimethylbenzenesulfonamide is not detailed in the surveyed literature, the expected spectrum can be predicted based on its structure. The molecule contains three distinct types of protons: those on the aromatic ring, the two methyl groups, and the sulfonamide group's amine protons. The aromatic protons would typically appear as a multiplet in the aromatic region of the spectrum. The six protons of the two equivalent methyl groups would yield a single, strong singlet. The two protons of the NH₂ group would also likely appear as a singlet, though its chemical shift can be variable and the peak may be broadened due to chemical exchange.

Similarly, specific experimental ¹³C NMR data for this compound is not available in the cited research. However, a predicted spectrum would show distinct signals corresponding to the different carbon environments. There are four types of aromatic carbons (two substituted and two unsubstituted) and one type of methyl carbon. The carbon atoms directly bonded to the methyl groups and the sulfonamide group would have characteristic chemical shifts, as would the methyl carbons themselves. This data is crucial for confirming the carbon skeleton of the molecule. tandfonline.commdpi.com

NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. acs.orgacs.org By acquiring spectra at regular intervals, chemists can track the consumption of reactants and the formation of products, providing detailed kinetic data. annualreviews.org This method is particularly valuable for detecting and characterizing short-lived reaction intermediates that may not be observable through traditional endpoint analysis. acs.org The quantitative nature of NMR allows for the determination of concentrations of various species in the reaction mixture simultaneously. acs.org While this technique is broadly applicable to reactions involving sulfonamides, specific studies detailing the use of NMR to monitor reaction intermediates in syntheses directly involving this compound were not identified in the surveyed literature. csic.esnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key functional groups are the sulfonamide (-SO₂NH₂) and the substituted benzene (B151609) ring. While a specific spectrum for this compound was not found, characteristic absorption bands would be expected. The sulfonamide group would exhibit strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the range of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibrations of the primary amine would appear as two bands in the 3400-3200 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present. tandfonline.commdpi.com

X-ray Diffraction Studies for Solid-State Structural Analysis

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles.

While a crystal structure for this compound itself is not available in the reviewed literature, extensive studies on closely related isomers and derivatives illustrate the power of this technique. For instance, the analysis of N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide reveals crucial conformational details. researchgate.net These studies show that the molecules are typically bent at the sulfur atom and adopt specific torsion angles that define the spatial relationship between the aryl rings and the sulfonamide bridge. researchgate.netnih.gov The dihedral angle, which describes the tilt between the two aromatic rings, is a key parameter determined from this analysis. researchgate.net In many sulfonamide structures, the crystal packing is stabilized by intermolecular hydrogen bonds, often forming dimers or chain-like structures. researchgate.net

The table below presents crystallographic data for related dimethylbenzenesulfonamide derivatives, demonstrating the type of detailed conformational information obtained from X-ray diffraction studies.

| Compound Name | C—SO₂—NH—C Torsion Angle (°) | Dihedral Angle Between Rings (°) | Reference |

| N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide | -60.0 (2) | 41.7 (1) | researchgate.net |

| N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide | 66.5 (2) | 41.0 (1) | |

| N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide | 53.9 (2) | 82.1 (1) |

Analysis of Dihedral Angles between Aromatic and Sulfonamide Moieties

While a specific crystallographic study for 4-tert-butyl-2,6-dimethylbenzenesulfonamide detailing its dihedral angles was not found in the reviewed literature, analysis of structurally similar compounds illustrates the nature of this characterization. For instance, in the related compound N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide, the dihedral angle between the phenylsulfonyl and the aniline (B41778) rings is reported to be 41.7 (1)°. researchgate.net In other N-aryl sulfonamides, these angles are observed to vary, such as the 75.7 (1)° tilt between the benzene rings in N-(2-Chlorophenyl)-2,4-dimethylbenzenesulfonamide. researchgate.net These variations highlight how different substitution patterns on the aromatic rings dictate the molecular geometry. The analysis of such angles is fundamental to understanding how these molecules might interact with biological targets or pack in a crystal lattice.

Characterization of Intermolecular Hydrogen Bonding Networks and Crystal Packing

The sulfonamide group, with its N-H proton donor and O=S=O proton acceptor sites, is highly conducive to forming hydrogen bonds. These interactions are pivotal in defining the supramolecular structure and crystal packing of these compounds, which in turn affects physical properties like solubility and melting point.

The characterization of these networks is achieved through single-crystal X-ray diffraction. In many aryl sulfonamides, molecules are linked by intermolecular N—H⋯O hydrogen bonds to form distinct patterns. For example, molecules of N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide pack into centrosymmetric dimers through pairs of N—H⋯O(S) hydrogen bonds. researchgate.net Similarly, the crystal structure of N-(3-chloro-2-methylphenyl)benzenesulfonamide features inversion-related dimers linked by pairs of N–H···O hydrogen bonds. researchgate.net In other cases, these interactions can link molecules into infinite chains. researchgate.net The study of these hydrogen-bonding motifs and the resulting crystal packing is crucial for understanding the solid-state behavior of this compound and its derivatives.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides a fundamental method for validating the empirical formula of a synthesized compound by determining the mass percentage of its constituent elements. This technique is essential for confirming the purity and identity of newly synthesized molecules. In a study involving the reactions of 4-tert-butyl-2,6-dimethylbenzenesulfonamide (designated as compound 1 ), elemental analysis was used to confirm the structures of various products. mdpi.com

The calculated elemental composition is derived from the proposed molecular formula, while the "found" values are determined experimentally. A close agreement between the calculated and found percentages validates the empirical and, by extension, the molecular formula of the compound. mdpi.com

Below are the results from the elemental analysis of several compounds synthesized from or related to 4-tert-butyl-2,6-dimethylbenzenesulfonamide. mdpi.com

| Element | Calculated (%) for C₂₄H₃₄S₂ | Found (%) |

|---|---|---|

| C | 74.55 | 74.43 |

| H | 8.86 | 8.91 |

| S | 16.59 | 17.02 |

| Element | Calculated (%) for C₂₄H₃₄S | Found (%) |

|---|---|---|

| C | 81.29 | 80.64 |

| H | 9.66 | 9.66 |

| S | 9.04 | 9.12 |

| Element | Calculated (%) for C₁₂H₂₁O₄S | Found (%) |

|---|---|---|

| C | 55.15 | 54.40 |

| H | 8.10 | 7.94 |

| O | 24.49 | 25.20 |

| S | 12.27 | 12.39 |

Applications of 2,6 Dimethylbenzenesulfonamide Scaffolds in Advanced Materials Science

Precursors in the Synthesis of High-Energy Explosives

The quest for new high-energy density materials (HEDMs) with superior performance and stability has led researchers to explore complex molecular architectures, such as caged nitramines. researchgate.net The isowurtzitane cage structure is of particular interest, forming the backbone of some of the most powerful explosives known.

The synthesis of 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0⁵﹐⁹.0³﹐¹¹]dodecane, commonly known as Hexaazaisowurtzitane or CL-20, represents a significant milestone in energetic materials. researchgate.netdntb.gov.ua CL-20 is recognized for its exceptionally high density, positive heat of formation, and superior detonation properties compared to traditional explosives like HMX and RDX. researchgate.net The core of CL-20 synthesis involves the formation of a hexa-substituted hexaazaisowurtzitane cage, which is subsequently nitrated. scielo.br

The foundational step in creating this cage structure is the condensation reaction between a primary amine and glyoxal (B1671930). scielo.br Research into simplifying the synthesis of CL-20 precursors has involved the use of sulfonamide derivatives. Specifically, studies have explored the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal. dntb.gov.uamdpi.comresearchgate.net This reaction aims to form the polyazapolycyclic scaffold, which is the essential precursor to the final caged nitramine. acs.org The sulfonamide group acts as a surrogate for the amine functionality required for the condensation, providing a pathway to the core isowurtzitane structure. The use of such derivatives is crucial in developing more efficient and cost-effective synthetic routes for these high-demand energetic compounds. sciprofiles.com

Table 1: Key Components in the Synthesis of Hexaazaisowurtzitane Precursors

| Role | Compound Name | Chemical Formula | Significance |

| Amine Source | 4-tert-butyl-2,6-dimethylbenzenesulfonamide | C₁₂H₁₉NO₂S | A derivative of 2,6-dimethylbenzenesulfonamide used to provide the nitrogen atoms for the cage structure. dntb.gov.uamdpi.com |

| Aldehyde Source | Glyoxal | C₂H₂O₂ | Reacts with the amine source to form the initial polycyclic framework through condensation. scielo.bracs.org |

| Target Scaffold | Hexaazaisowurtzitane | C₆H₆N₆ (unsubstituted) | The fundamental caged structure that, after nitration, forms CL-20. researchgate.net |

| Final Product | Hexanitrohexaazaisowurtzitane (CL-20) | C₆H₆N₁₂O₁₂ | A powerful high-energy material with significant military and industrial applications. researchgate.netscielo.br |

Understanding the formation mechanisms of hexaazaisowurtzitane derivatives is a critical barrier to optimizing their synthesis. sciprofiles.com The acid-catalyzed condensation of sulfonamides like 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal is a complex process fraught with challenges. dntb.gov.uaresearchgate.net The synthesis of these substituted aza- and oxaazaisowurtzitanes is difficult, and the selection of suitable starting ammonia (B1221849) derivatives is very limited. mdpi.comresearchgate.net

In-depth studies have revealed several competing processes that can hinder the desired condensation reaction. Researchers have identified that under acidic conditions, an irreversible rearrangement of the condensation intermediate can occur, which is accompanied by a 1,2-hydride shift. mdpi.comresearchgate.net This leads to the formation of undesired byproducts. Furthermore, side reactions can lead to the generation of symmetric disulfanes and sulfanes. mdpi.com It has also been discovered that a Friedel–Crafts reaction can occur between the sulfonamide and the aromatic compound, presenting another competing reaction pathway. dntb.gov.uamdpi.com These investigations into the reaction mechanisms and the identification of byproducts are essential for developing new synthetic strategies that can improve the yield and purity of the targeted high-energy precursors. researchgate.netsciprofiles.com

Role as Synthetic Intermediates and Reagents in Chemical Processes

Beyond its role in energetic materials, the this compound scaffold is a versatile building block in organic synthesis. The presence of the sulfonamide functional group (-SO₂NH₂) and the substituted benzene (B151609) ring allows for a variety of chemical transformations.

Sulfonamides, in general, are important constituents of many biologically significant compounds. nih.govresearchgate.net The this compound structure can serve as an intermediate in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. For example, related N,N-dimethylbenzenesulfonamide can be used as a starting material to synthesize other sulfonamides by replacing the N-methyl groups, leading to compounds with potential antibacterial, antifungal, or antidiabetic properties. smolecule.com

The compound and its derivatives can be used as reagents or intermediates in various organic reactions. smolecule.com The aromatic ring can undergo further substitution, while the sulfonamide group can be involved in reactions like N-alkylation or N-arylation. The structural features of compounds like N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide have been studied to understand the effects of substituents on their molecular conformation and crystal packing, which is crucial information for designing new materials. nih.gov Its utility as a chemical reagent is also seen in its role as a precursor for creating specialty chemicals and materials with unique properties.

Medicinal Chemistry Research and Pharmacological Relevance of 2,6 Dimethylbenzenesulfonamide Derivatives

Exploration as Privileged Scaffolds in Drug Discovery Programs

The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple biological targets with high affinity. scielo.brmdpi.com The 2,6-dimethylbenzenesulfonamide core has been identified as one such scaffold, offering a robust platform for creating extensive chemical libraries. nih.govspirochem.com

Scaffold Hopping Strategies for Novel Chemical Entities

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel core structures for bioactive compounds, aiming to improve properties like potency, selectivity, and pharmacokinetics. niper.gov.innih.gov This approach involves replacing a central molecular core with a chemically different one while preserving the key interactions with the biological target. biosolveit.de In the context of this compound, scaffold hopping has been employed to move from known active compounds to new chemical entities with potentially improved therapeutic profiles. For instance, this strategy was instrumental in the development of bosutinib, a kinase inhibitor, where a heteroatom replacement within the core scaffold led to a successful drug candidate. niper.gov.in The goal is to create molecules that are structurally distinct enough to be patentable and possess superior drug-like qualities. nih.gov

Diversity Generation through Systematic Skeletal Modification

Systematic modification of the this compound skeleton allows for the generation of a diverse range of derivatives. This chemical diversity is crucial for exploring the chemical space around a particular biological target. spirochem.com Researchers have successfully synthesized various analogs by introducing different substituents onto the aromatic ring and the sulfonamide nitrogen. These modifications can fine-tune the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for the target protein. mdpi.comresearchgate.net

Development of Derivatives with Potential Biological Activities

The inherent versatility of the this compound scaffold has facilitated the development of derivatives with a broad spectrum of potential biological activities, particularly in the realm of oncology.

In Vitro Antiproliferative Screening against Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative effects of this compound derivatives against various human cancer cell lines. nih.govnih.govresearchgate.net For example, a series of novel N,N-dimethylbenzenesulfonamide derivatives were synthesized and evaluated for their in vitro antiproliferative activity against the human breast cancer cell line MCF-7. tandfonline.com Several of these compounds exhibited higher antiproliferative activity than the standard chemotherapeutic drug doxorubicin. tandfonline.com Similarly, other research has shown that derivatives of this scaffold can inhibit the growth of various cancer cell lines, including those of the colon, liver, and cervix. nih.govmdpi.com

Table 1: Antiproliferative Activity of Selected N,N-Dimethylbenzenesulfonamide Derivatives against MCF-7 Cell Line

| Compound | IC₅₀ (μM) |

|---|---|

| 6 | 21.81 |

| 9 | 25.50 |

| 11 | 20.60 |

| 16 | 25.83 |

| 17 | 31.20 |

| Doxorubicin (Control) | 32.00 |

Data sourced from a study on novel N,N-dimethylbenzenesulfonamide derivatives. tandfonline.com

Targeting Specific Molecular Pathways (e.g., Carbonic Anhydrase IX)

A key area of investigation for this compound derivatives is their ability to target specific molecular pathways involved in cancer progression. One such target is carbonic anhydrase IX (CA IX), a zinc metalloenzyme that is highly expressed in many types of cancer cells and contributes to the acidic tumor microenvironment. tandfonline.comnih.gov Molecular docking studies have been performed to understand the binding modes of synthesized sulfonamides with CA IX. tandfonline.com Research has shown that derivatives can potently inhibit tumor-associated CA isoforms IX and XII with inhibition constants (KIs) in the low nanomolar range. researchgate.net The design of these inhibitors often employs a "tail approach" to enhance isoform selectivity, which is crucial for minimizing off-target side effects. researchgate.net

Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide (B165840) Derivatives

| Compound | Target | Kᵢ (nM) |

|---|---|---|

| 1d | hCA IX | 5.1 |

| 1j | hCA IX | 8.6 |

| 1v | hCA IX | 4.7 |

| 1x | hCA IX | 5.1 |

| 1r | hCA XII | 4.3 |

| 1ab | hCA XII | 9.0 |

Data from a study on the in vitro inhibition of human carbonic anhydrase (hCA) isoforms. researchgate.net

Design of Analogs with Improved Pharmacological Properties

Ongoing research focuses on the rational design of this compound analogs with enhanced pharmacological properties. This includes improving potency, selectivity, and pharmacokinetic profiles. For example, structure-based design has led to the development of potent inhibitors of Glutathione S-Transferase Omega 1 (GSTO1), another potential cancer drug target. osti.gov In another study, scaffold hopping led to the identification of a potent AXL kinase inhibitor with an IC₅₀ of 0.027 μM. nih.gov By modifying the core structure and its substituents, medicinal chemists aim to create drug candidates with better efficacy and reduced toxicity. nih.gov

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Target Identification and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used for identifying potential biological targets for small molecules and understanding their binding mechanisms at the atomic level.

In a computational screening study aimed at identifying multi-targeted ligands for Alzheimer's disease, 2,6-dimethylbenzenesulfonamide was evaluated as a potential inhibitor of two key enzymes: β-secretase (BACE-1) and γ-secretase. nih.gov The study predicted the binding affinities of 13 previously reported ligands against these protein targets. The docking energy values for the ligands ranged from -7.0 to -10.1 kcal/mol. nih.gov Specifically, this compound showed predicted binding energies of -8.5 kcal/mol against BACE-1 and -7.9 kcal/mol against γ-secretase. nih.gov These values, particularly the one for BACE-1, suggest a notable binding affinity, marking the compound as a subject of interest for further investigation in the context of Alzheimer's drug discovery. nih.gov

Table 1: Predicted Binding Energies of this compound

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| β-secretase (BACE-1) | 1M4H | -8.5 nih.gov |

In related research, derivatives of the closely related N,N-dimethylbenzenesulfonamide have also been subjected to molecular docking. These studies aimed to assess their binding modes with potential biomolecular targets like carbonic anhydrase IX (CA IX), which is often highly expressed in certain cancer cells. tandfonline.com Such computational analyses help in rationalizing the structure-activity relationships of synthesized compounds and guiding the design of more potent inhibitors. tandfonline.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comwikipedia.org It is a foundational tool for predicting a wide range of molecular properties, including electronic distribution, reactivity, and energetics. scispace.commdpi.com

DFT calculations are instrumental in understanding the electronic properties that govern the reactivity of a molecule. By calculating parameters such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) surface, researchers can predict sites susceptible to electrophilic or nucleophilic attack.

While specific DFT studies focusing solely on the electronic structure of this compound are not extensively detailed in the available literature, the principles of DFT are widely applied to its analogues. For instance, the reactivity of sulfonamides in condensation reactions and their interactions with biological targets are fundamentally governed by their electronic makeup. tandfonline.comnih.gov The electron-withdrawing nature of the sulfonyl group and the electronic effects of the two methyl groups on the benzene (B151609) ring are key determinants of the molecule's charge distribution and reactivity, which can be precisely modeled using DFT.

DFT is also a powerful method for studying the energetics of molecular interactions, including the formation of cocrystals. A cocrystal is a multi-component crystal in which the components are held together by non-covalent interactions. Theoretical calculations of binding energy are used to predict the stability of such cocrystals. researchgate.net

Studies on the acid-catalyzed condensation of a close analogue, 4-tert-butyl-2,6-dimethylbenzenesulfonamide, have been conducted. nih.govmdpi.com While these studies focus on reaction mechanisms, they are often complemented by theoretical investigations into the stability of intermediates and products. nih.gov The formation of cocrystals involving related energetic materials like CL-20 has been analyzed using DFT to calculate binding energies, which indicates the stability of the resulting cocrystal. nih.govresearchgate.net These theoretical approaches allow researchers to understand the intermolecular forces, such as hydrogen bonds and van der Waals forces, that stabilize the crystal lattice. researchgate.net Such computational insights are crucial for designing new materials with tailored properties.

Computational Approaches to Scaffold Hopping and Chemical Space Exploration

Scaffold hopping is a key strategy in medicinal chemistry that aims to identify novel molecular core structures (scaffolds) that retain the biological activity of a known parent compound. nih.govuniroma1.it This computational process is crucial for discovering new drug candidates with improved properties, such as enhanced potency or better metabolic stability, or for navigating around existing patents. nih.govresearchgate.net

The process often begins with a known active molecule, like this compound, and uses various computational methods to explore the vast "chemical space" for isofunctional yet structurally diverse molecules. uniroma1.itnih.gov Key computational techniques include:

Pharmacophore Modeling: Abstracting the key steric and electronic features required for biological activity into a 3D model and then searching databases for different scaffolds that match this model.

Fragment Replacement: Computationally cleaving the parent molecule and replacing its core scaffold with alternative fragments from a virtual library. uniroma1.it

Shape-Based Screening: Searching for molecules that have a similar 3D shape to the active compound but a different underlying scaffold.

Generative Models: Using artificial intelligence and reinforcement learning to generate entirely new molecules that possess desirable properties and a novel scaffold, while maintaining similarity to a reference molecule. chemrxiv.org

These computational strategies allow for the efficient exploration of a chemical space that is estimated to contain upwards of 10^60 molecules, providing a powerful avenue for innovation in drug design. nih.gov

Prediction of Spectroscopic Parameters and Structural Conformations

Computational methods are frequently employed to predict spectroscopic data and determine the most stable three-dimensional structures (conformations) of molecules. These predictions are vital for interpreting experimental data and understanding structure-property relationships.

The conformation of a sulfonamide is a key determinant of its biological activity. X-ray crystallography studies on related compounds, such as N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide, provide precise experimental data on their solid-state structure. nih.govresearchgate.net These studies reveal that the molecule is typically bent at the sulfur atom and describe critical parameters like the C—SO2—NH—C torsion angle and the dihedral angle between the aromatic rings. nih.govresearchgate.net

Table 2: Selected Experimental Structural Parameters for a Related Aryl Sulfonamide *

| Structural Parameter | Value |

|---|---|

| C—SO2—NH—C Torsion Angle | -60.0 (2)° nih.govresearchgate.net |

| Dihedral Angle (Phenylsulfonyl vs. Aniline (B41778) Rings) | 41.7 (1)° nih.govresearchgate.net |

*Data for N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide

DFT calculations can be used to predict these structural parameters and to find the lowest energy conformations of a molecule in the gas phase or in solution. csic.es Furthermore, these computational approaches are highly effective at predicting spectroscopic parameters. For example, by calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. csic.esmdpi.com By comparing the computationally predicted spectra for different possible conformations against experimental NMR data, researchers can determine the most probable structure of the molecule in solution, a technique known as DP4+ analysis. csic.es

Analytical Methodologies for Research Scale Quantification and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental tools for the separation of 2,6-Dimethylbenzenesulfonamide from reaction mixtures, starting materials, and potential byproducts. The primary goal is to achieve adequate separation of all components to assess the purity of the target compound accurately.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, quantification, and purity assessment of sulfonamides and related aromatic compounds. mdpi.comnih.gov Its application is crucial in analyzing complex mixtures that can arise during the synthesis of this compound. For instance, in studies involving the acid-catalyzed condensation of similar compounds like 4-tert-butyl-2,6-dimethylbenzenesulfonamide, HPLC is employed to analyze the reaction mixture, which may contain the starting sulfonamide, hydrolysis products, and various condensation products. mdpi.comnih.gov

A typical HPLC method for a structurally related sulfonamide involves reverse-phase chromatography, which separates compounds based on their hydrophobicity. mdpi.com The extract from a reaction mixture can be diluted with a suitable solvent and analyzed to determine the content of various components. nih.gov The purity of isolated products is often reported as a percentage assay determined by HPLC. mdpi.comnih.gov

A specific method developed for a related compound, 4-tert-butyl-2,6-dimethylbenzenesulfonamide, provides a solid starting point for developing a method for this compound. mdpi.comnih.gov The parameters for this method are detailed in the table below.

Table 1: Example HPLC Parameters for Analysis of a Related Sulfonamide

| Parameter | Condition | Source |

|---|---|---|

| Chromatograph | Agilent 1200 with diode array detector | mdpi.com |

| Column | Hypersil ODS (100 × 2.1 mm, 5 µm mesh) | mdpi.comnih.gov |

| Mobile Phase A | 0.2% phosphoric acid in water | mdpi.com |

| Mobile Phase B | Acetonitrile (B52724) | mdpi.comnih.gov |

| Elution Mode | Gradient | mdpi.comnih.gov |

| Gradient Program | 45% to 100% B over 25 min, hold at 100% B for 25 min | mdpi.comnih.gov |

| Flow Rate | 0.25 mL/min | mdpi.comnih.gov |

| Column Temperature | 25 °C | mdpi.comnih.gov |

| Detection Wavelength | 210 nm | mdpi.comnih.gov |

| Injection Volume | 3 µL | mdpi.comnih.gov |

This method utilizes a gradient elution, where the mobile phase composition is changed over time to effectively separate compounds with a wide range of polarities. mdpi.comnih.gov The use of a diode array detector allows for the monitoring of absorbance at multiple wavelengths, which can aid in peak identification and purity assessment. The purity of final compounds in research is often expected to be ≥95% as determined by HPLC. acs.orgnih.gov

General Principles of Quantification and Characterization in Research

The quantification and characterization of this compound rely on established analytical principles to ensure the data is meaningful and reliable. sysrevpharm.org Characterization involves confirming the identity and structure of the molecule, while quantification determines its concentration or amount in a sample. researchgate.netthermofisher.com

For structural characterization, a combination of spectroscopic techniques is typically employed alongside chromatography. These can include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : To provide detailed information about the molecular structure, including the connectivity of atoms.

Mass Spectrometry (MS) : To confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule, such as the sulfonamide group.

Quantification in research, particularly using HPLC, requires method validation to demonstrate its suitability for the intended purpose. sysrevpharm.org Key validation parameters ensure the method is accurate, precise, and specific. sysrevpharm.orgijrpb.com

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Description | Source |

|---|---|---|

| Accuracy | The closeness of test results to the true value. | sysrevpharm.org |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is often expressed as the relative standard deviation (RSD). | sysrevpharm.org |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | sysrevpharm.org |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | sysrevpharm.orgthermofisher.com |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | sysrevpharm.orgthermofisher.com |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. | sysrevpharm.org |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | sysrevpharm.org |

Method Development for Enhanced Accuracy and Precision

Developing a new analytical method or adapting an existing one for this compound requires a systematic approach to achieve high accuracy and precision. sysrevpharm.org The goal of method development is to create a reliable procedure for routine analysis, whether for purity testing of a synthesized batch or for quantification in a complex matrix. ijrpb.com

The process of method development typically involves several key steps:

Defining the Analytical Objective : The first step is to clearly define the purpose of the method, such as impurity profiling, stability testing, or quantification. This will dictate the required performance characteristics like sensitivity and resolution. ijrpb.com

Literature Review and Information Gathering : Information is collected on the physicochemical properties of this compound and any known related compounds or potential impurities. sysrevpharm.org This includes searching for existing methods for structurally similar compounds. sysrevpharm.orgpacific.edu

Initial Method Selection and Optimization : A chromatographic mode (e.g., reverse-phase) and initial conditions (column, mobile phase, detector) are selected. ijrpb.com For HPLC, factors such as mobile phase composition (organic solvent ratio, pH), column temperature, and flow rate are systematically varied to optimize the separation, focusing on achieving adequate resolution between the main peak and any impurities. researchgate.netedqm.eu The development of a UPLC method for the related compound 2,6-dimethylaniline, for instance, involved careful column scouting and optimization of pH and organic solvent ratio to separate positional isomers. researchgate.net

Method Validation : Once the chromatographic conditions are optimized, the method is validated according to the principles outlined in section 8.2 to prove its reliability. sysrevpharm.orgresearchgate.net This involves performing experiments to determine accuracy, precision, linearity, and other relevant parameters. sysrevpharm.org

Enhancing accuracy and precision often involves minimizing both random and systematic errors. This can be achieved by using high-purity reference standards, properly calibrated instruments, and ensuring the sample preparation procedure is robust and reproducible. sysrevpharm.orgijrpb.com For example, when preparing samples for HPLC analysis, it is often best to dissolve the sample in the mobile phase to ensure compatibility and good peak shape. ijrpb.com The development process aims to create a method that is not only accurate and precise but also robust, meaning it remains unaffected by small, deliberate variations in method parameters, ensuring its reliability over time and across different labs. sysrevpharm.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 2,6-dimethylbenzenesulfonamide derivatives, and how are they optimized?

- Methodological Answer : A widely used approach involves Suzuki-Miyaura cross-coupling reactions. For example, this compound derivatives can be synthesized from 2,6-dibromobenzenesulfonamide using Pd(PPh₃)₄ as a catalyst, arylboronic acids as coupling partners, and Na₂CO₃ in methanol under microwave heating (100°C, 24 hours). Post-reaction purification via silica gel chromatography ensures high yields (e.g., 88% for 2,6-diphenyl derivatives) . Alternative routes include nucleophilic substitution of sulfonyl chlorides with ammonia, as demonstrated for 2,6-dibromobenzenesulfonamide synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example:

- ¹H NMR (DMSO-d₆): Peaks at δ 2.27 ppm (s, 6H) confirm methyl groups, while aromatic protons appear between δ 7.06–7.24 ppm .

- ¹³C NMR : Signals at δ 19.71 ppm (methyl carbons) and 135.92 ppm (quaternary carbons) validate the structure .

X-ray crystallography further confirms molecular geometry, as shown in structural reports .

Q. How can impurities or byproducts be minimized during sulfonamide synthesis?

- Methodological Answer : Acid-catalyzed reactions (e.g., condensation with glyoxal) require careful solvent selection to suppress hydrolysis. For instance, using 1,2-dichloroethane (DCE) and triflic acid (TfOH) at reflux minimizes side reactions like sulfonic acid formation. Post-reaction extraction with toluene and washing with brine effectively isolates the target compound .

Advanced Research Questions

Q. What computational approaches elucidate polar–π interactions in 2,6-diarylbenzenesulfonamides?

- Methodological Answer : Density Functional Theory (DFT) calculations and energy decomposition analysis (EDA) are key. Studies show that NH–π interactions in 2,6-diaryl derivatives depend on NH–π distance (<3 Å) and angle (120–180°). Proton affinity calculations and Hammett σ correlations further quantify substituent effects on interaction strength .

Q. How do reaction conditions influence the condensation of this compound with aldehydes?

- Methodological Answer : In aqueous H₂SO₄, glyoxal reacts with this compound to form bis-sulfonamido ethanediol derivatives. However, competitive pathways (e.g., Friedel-Crafts alkylation) arise in acetone or acetonitrile. Monitoring via HPLC and optimizing molar ratios (2:1 sulfonamide:glyoxal) suppress disulfane byproducts .

Q. What strategies address discrepancies in sulfonamide degradation studies under environmental conditions?

- Methodological Answer : While microbial degradation pathways are understudied, synergistic pollutant treatments (e.g., combining sulfonamides with heavy metals) can be analyzed via metabolomics and 16S rRNA sequencing. CiteSpace bibliometric tools help map research trends and identify gaps, such as limited data on natural-system degradation mechanisms .

Methodological Considerations

Q. How to validate sulfonamide purity for crystallographic studies?

- Methodological Answer : Elemental analysis (e.g., C, H, S content) and HPLC assay (>98% purity) are critical. For example, compound 14 (C₂₄H₃₄O₂S) showed calcd/found values: C (74.56/74.62), H (8.86/8.90), confirming purity .

Q. What solvent systems enhance reaction efficiency in Pd-catalyzed sulfonamide functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.